7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine
Overview
Description
7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine core, which is substituted with a methoxy group, a methyl group, and a dioxaborolane moiety. The boronic ester functionality makes this compound highly valuable in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-c]pyridine Core: This can be achieved through various cyclization reactions starting from suitable precursors.
Introduction of the Methoxy and Methyl Groups: These groups can be introduced through standard alkylation and methylation reactions.
Borylation: The final step involves the introduction of the dioxaborolane moiety. This is typically done using a borylation reaction, where a suitable boronic acid or boronate ester is reacted with the pyrrolo[2,3-c]pyridine core under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions:
Cross-Coupling Reactions: This compound is highly valuable in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.
Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.
Substitution Reactions: The methoxy and methyl groups can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation.
Boranes: Formed through reduction.
Scientific Research Applications
7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is primarily related to its role as a boronic ester. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The methoxy and methyl groups can influence the reactivity and selectivity of these reactions by providing steric and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar applications.
1-Methylpyrazole-4-boronic Acid Pinacol Ester: A boronic ester with a pyrazole core.
Uniqueness
7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine is unique due to its combination of a pyrrolo[2,3-c]pyridine core with a boronic ester functionality. This combination provides a unique set of reactivity and selectivity properties, making it highly valuable in the synthesis of complex molecules.
Properties
IUPAC Name |
7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O3/c1-14(2)15(3,4)21-16(20-14)11-9-17-13(19-6)12-10(11)7-8-18(12)5/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWKNJUAJVNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C3=C2C=CN3C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901117900 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2103352-53-8 | |
Record name | 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2103352-53-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[2,3-c]pyridine, 7-methoxy-1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901117900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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